

# An In-depth Technical Guide to 6-Bromo-1,3-dimethyl-1H-indazole

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## Compound of Interest

Compound Name: *6-Bromo-1,3-dimethyl-1H-indazole*

Cat. No.: *B1519968*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for diverse functionalization, leading to a wide array of biological activities. Indazole derivatives have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.<sup>[1][2]</sup> Within this important class of molecules, **6-Bromo-1,3-dimethyl-1H-indazole** emerges as a key building block for the synthesis of novel therapeutic agents, particularly in the realm of oncology.<sup>[3]</sup> This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery.

## Core Properties of 6-Bromo-1,3-dimethyl-1H-indazole

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and properties of **6-Bromo-1,3-dimethyl-1H-indazole**.

Property	Value	Source
CAS Number	1095539-84-6	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrN <sub>2</sub>	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	225.09 g/mol	<a href="#">[6]</a>
Purity	Typically ≥97%	<a href="#">[6]</a>
Appearance	Solid (predicted)	
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, and methanol.	

## Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for **6-Bromo-1,3-dimethyl-1H-indazole** is not extensively documented in publicly available literature, a highly plausible and efficient synthetic pathway can be constructed based on established methodologies for the functionalization of the indazole ring system. The proposed synthesis is a multi-step process commencing with the commercially available 6-bromo-1H-indazole.

The overall synthetic strategy involves the sequential methylation of 6-bromo-1H-indazole. The first methylation at the N1 position is generally favored due to the thermodynamic stability of the resulting product. Subsequent functionalization at the C3 position, followed by a second methylation, would lead to the desired product. However, a more direct approach would be the N-methylation of 6-bromo-3-methyl-1H-indazole.

## Proposed Synthetic Workflow

The following diagram, generated using DOT language, illustrates the proposed synthetic pathway.

**Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole**

6-Bromo-1H-indazole

NaH, CH<sub>3</sub>I in THF

6-Bromo-1-methyl-1H-indazole

**Step 2: C3-Methylation (Hypothetical)**

6-Bromo-1-methyl-1H-indazole



Reagents for C3-Methylation



6-Bromo-1,3-dimethyl-1H-indazole

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Caption: Proposed two-step synthesis of **6-Bromo-1,3-dimethyl-1H-indazole**.

## Detailed Experimental Protocol (Plausible Method)

This protocol is a scientifically sound, proposed method based on analogous reactions and established chemical principles for indazole synthesis.

### Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole

This initial step involves the regioselective N-methylation of 6-bromo-1H-indazole. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) typically favors alkylation at the N1 position, which is the thermodynamically more stable isomer.

- **Reaction Setup:** To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
- **Deprotonation:** Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indazole nitrogen.
- **Methylation:** Cool the mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.
- **Reaction Progression:** Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-bromo-1-methyl-1H-indazole.[3]

#### Step 2: N-methylation of 6-bromo-3-methyl-1H-indazole (Alternative Plausible Route)

An alternative and potentially more direct route would involve the N-methylation of commercially available 6-bromo-3-methyl-1H-indazole.

- **Reaction Setup:** To a solution of 6-bromo-3-methyl-1H-indazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or THF, add a base (e.g., sodium hydride or potassium carbonate) (1.1-1.5 equivalents) at 0°C.
- **Deprotonation:** Stir the mixture for a short period to allow for deprotonation.

- Methylation: Add methyl iodide (1.1-1.5 equivalents) dropwise at 0°C.
- Reaction Progression and Work-up: Allow the reaction to proceed to completion, monitoring by TLC. The work-up and purification would follow a similar procedure as described in Step 1.

## Applications in Drug Discovery and Medicinal Chemistry

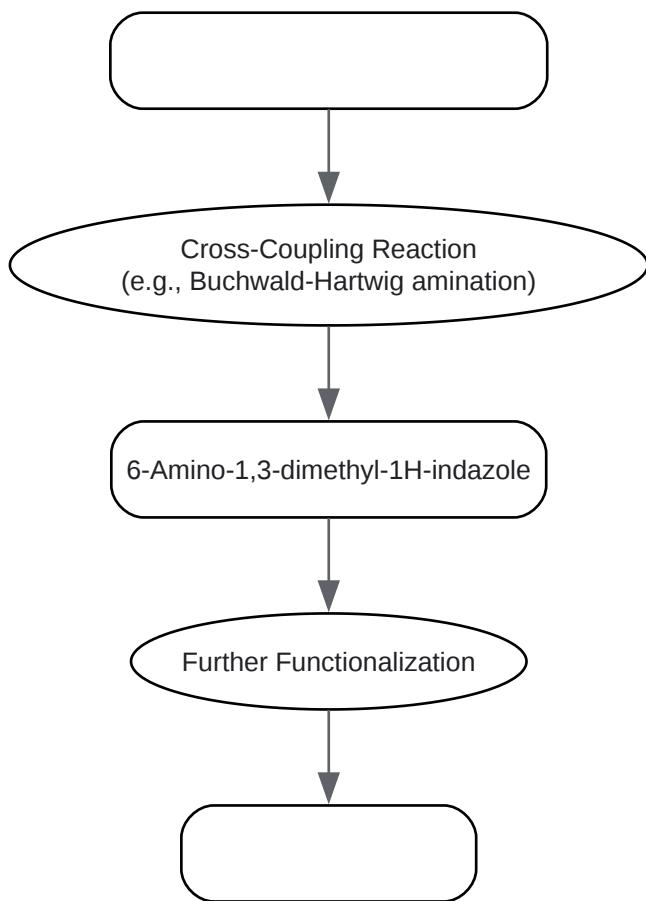
The true value of **6-Bromo-1,3-dimethyl-1H-indazole** lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 6-position serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity.

### Precursor for Anticancer Agents

A recent study highlights the significance of the 1,3-dimethyl-1H-indazole scaffold in the development of novel anticancer agents. Researchers designed and synthesized a series of 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape.<sup>[3]</sup> In this synthetic route, the **6-bromo-1,3-dimethyl-1H-indazole** would be a key precursor, with the bromo group being subsequently converted to an amino group.

One of the synthesized compounds, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated significant potential in suppressing IDO1 expression and inducing apoptosis in hypopharyngeal carcinoma cells.<sup>[3]</sup> This underscores the importance of the **6-bromo-1,3-dimethyl-1H-indazole** core in generating compounds with promising anticancer activity.

The following workflow illustrates the potential use of **6-Bromo-1,3-dimethyl-1H-indazole** in the synthesis of bioactive molecules.



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Caption: Application workflow of **6-Bromo-1,3-dimethyl-1H-indazole**.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **6-Bromo-1,3-dimethyl-1H-indazole**. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**6-Bromo-1,3-dimethyl-1H-indazole** is a valuable and versatile building block in the field of medicinal chemistry. While detailed characterization data is not widely published, its structural relationship to other well-studied indazole derivatives allows for the confident prediction of its

properties and the development of robust synthetic protocols. Its demonstrated utility as a precursor for potent anticancer agents highlights its significance for researchers and scientists in the ongoing quest for novel therapeutics. The methodologies and insights provided in this guide are intended to empower drug development professionals to effectively utilize this important chemical entity in their research endeavors.

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